molecular formula C10H15N3O B2589854 2-(2,4-Dimethylanilino)acetohydrazide CAS No. 314766-09-1

2-(2,4-Dimethylanilino)acetohydrazide

Cat. No.: B2589854
CAS No.: 314766-09-1
M. Wt: 193.25
InChI Key: HCLZOVCDGZRFKC-UHFFFAOYSA-N
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Description

Overview of Acetohydrazide Derivatives in Organic Synthesis and Medicinal Chemistry Research

Acetohydrazide, a derivative of hydrazine (B178648) and acetic acid, serves as a crucial building block in the synthesis of a wide array of organic molecules. scbt.comnist.gov Its derivatives are characterized by the presence of a reactive hydrazide functional group (-CONHNH2), which is instrumental in the formation of various heterocyclic compounds and hydrazones. mdpi.commdpi.com In medicinal chemistry, these derivatives have been investigated for a broad spectrum of biological activities. The hydrazide moiety can act as a pharmacophore, interacting with biological targets and eliciting therapeutic effects. mdpi.com The versatility of acetohydrazide derivatives makes them a subject of ongoing research for the development of new therapeutic agents. mdpi.comekb.eg

Significance of N-Arylated Hydrazides in Contemporary Chemical Research

N-arylated hydrazides, a subset of hydrazide derivatives, are distinguished by the attachment of an aryl group to one of the nitrogen atoms of the hydrazide core. This structural feature significantly influences the compound's electronic properties, conformation, and biological activity. The introduction of an aryl ring can enhance the molecule's lipophilicity, which may improve its pharmacokinetic profile. Furthermore, the aryl group can participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, leading to specific therapeutic actions. researchgate.netnih.gov Modern synthetic methods, including copper-catalyzed cross-coupling reactions, have facilitated the efficient synthesis of a diverse library of N-arylated hydrazides for biological screening. researchgate.netnih.gov

Rationale for Focused Investigation on 2-(2,4-Dimethylanilino)acetohydrazide

The specific compound, this compound, has been identified as a molecule of interest due to its unique structural features. It combines the reactive acetohydrazide moiety with a 2,4-dimethylaniline (B123086) group. The presence and position of the two methyl groups on the aniline (B41778) ring are expected to modulate the compound's steric and electronic properties, potentially leading to novel biological activities. A focused investigation into this molecule allows for a deeper understanding of how such substitutions influence its chemical behavior and potential applications. While specific research on the 2,4-dimethyl isomer is limited in publicly available literature, the study of closely related analogs, such as 2-(3,4-Dimethylanilino)acetohydrazide, provides valuable insights into this class of compounds.

Historical Perspectives on the Development of Hydrazide Chemistry

The chemistry of hydrazides is intrinsically linked to the discovery and development of hydrazine itself. The name "hydrazine" was first proposed by Emil Fischer in 1875. Theodor Curtius was the first to synthesize hydrazine sulfate (B86663) in 1887. The pure anhydrous form of hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. The development of synthetic methods to acylate hydrazines opened the door to the vast field of hydrazide chemistry. A significant milestone in the application of hydrazides was the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid). This discovery spurred extensive research into the synthesis and biological evaluation of a multitude of hydrazide derivatives, solidifying their importance in medicinal chemistry.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of academic inquiry into this compound and its analogs is to elucidate its synthesis, chemical properties, and potential biological activities. Key areas of investigation include the development of efficient synthetic routes, characterization of its molecular structure through spectroscopic and crystallographic techniques, and the exploration of its reactivity. Furthermore, a significant goal is to screen this compound and its derivatives for a range of biological activities, which could include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, among others. The ultimate aim is to establish a structure-activity relationship that can guide the design of new and more potent therapeutic agents based on this molecular scaffold.

Detailed Research Findings on a Closely Related Analog: 2-(3,4-Dimethylanilino)acetohydrazide

Due to the limited availability of specific research data for this compound, this section will present detailed findings for its close structural isomer, 2-(3,4-Dimethylanilino)acetohydrazide. This data provides a valuable reference point for understanding the synthesis and structural characteristics of this class of compounds.

The synthesis of 2-(3,4-Dimethylanilino)acetohydrazide has been reported in a two-step process. researchgate.net The first step involves the reaction of 3,4-dimethylaniline (B50824) with ethyl chloroacetate (B1199739) in the presence of triethylamine (B128534) to yield ethyl [(3,4-dimethylphenyl)amino]acetate. researchgate.net In the second step, this ester is treated with hydrazine hydrate (B1144303) in ethanol (B145695) to produce the final product, 2-(3,4-Dimethylanilino)acetohydrazide. researchgate.net

The molecular structure of 2-(3,4-Dimethylanilino)acetohydrazide has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net The crystal structure reveals the presence of intermolecular N—H···O hydrogen bonds, which link the molecules into a two-dimensional network. researchgate.net

Table 1: Crystal Data and Structure Refinement for 2-(3,4-Dimethylanilino)acetohydrazide researchgate.net

ParameterValue
Empirical formulaC10H15N3O
Formula weight193.25
Temperature (K)296
Wavelength (Å)0.71073
Crystal systemTriclinic
Space groupP-1
a (Å)5.1956 (6)
b (Å)6.0869 (7)
c (Å)16.3477 (19)
α (°)80.657 (6)
β (°)86.733 (5)
γ (°)84.040 (6)
Volume (ų)506.96 (10)
Z2
Density (calculated) (Mg/m³)1.266
Absorption coefficient (mm⁻¹)0.09
F(000)208

Table 2: Selected Bond Lengths for 2-(3,4-Dimethylanilino)acetohydrazide researchgate.net

BondLength (Å)
O1-C101.233 (3)
N1-C91.442 (3)
N2-N31.423 (3)
N2-C101.339 (3)
C9-C101.513 (4)

The investigation of such N-arylated acetohydrazides is driven by their potential as precursors for more complex heterocyclic molecules and their inherent potential for biological activity. The detailed structural information available for the 3,4-dimethyl isomer provides a solid foundation for computational studies and the rational design of new derivatives based on the 2,4-dimethyl scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLZOVCDGZRFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2 2,4 Dimethylanilino Acetohydrazide

Established Synthetic Pathways for Acetohydrazides

The traditional synthesis of acetohydrazides, including 2-(2,4-Dimethylanilino)acetohydrazide, relies on well-documented chemical transformations that have been refined over time for reliability and efficiency.

Conventional Ester Aminolysis Routes for this compound Synthesis

The most common and established method for synthesizing this compound proceeds through a two-step sequence involving the formation of an ester intermediate followed by aminolysis with hydrazine (B178648). This pathway is analogous to the synthesis of similar compounds, such as 2-(3,4-Dimethylanilino)acetohydrazide nih.gov.

The synthesis commences with the reaction of 2,4-dimethylaniline (B123086) with an ethyl chloroacetate (B1199739). In this step, the aniline (B41778) derivative acts as a nucleophile, displacing the chloride from ethyl chloroacetate to form the intermediate, ethyl 2-(2,4-dimethylanilino)acetate.

In the second step, the purified ethyl 2-(2,4-dimethylanilino)acetate is treated with hydrazine hydrate (B1144303). The reaction, known as aminolysis (or more specifically, hydrazinolysis), involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester chemistrysteps.comyoutube.com. This leads to the elimination of ethanol (B145695) and the formation of the final product, this compound nih.gov. The alkoxy group (ethoxy in this case) of the ester is a better leaving group than the amino group of the resulting hydrazide, driving the reaction forward chemistrysteps.com. Typically, an excess of hydrazine hydrate is used, and the reaction is often carried out under reflux in a solvent like ethanol nih.gov.

N-Acetylation Procedures for Hydrazide Formation

N-acetylation represents an alternative strategy for the formation of the acetohydrazide functional group. This can involve the direct acetylation of a hydrazine derivative or the formation of N'-acetylated hydrazides from existing hydrazides. Aryl hydrazides can be acetylated on their terminal nitrogen (NH2) group using acetylating agents such as acetyl chloride or acetic anhydride to yield N'-acetyl hydrazides nih.gov.

While the direct synthesis of this compound via this route is less common than the ester aminolysis pathway, the principles of N-acetylation are fundamental in hydrazide chemistry. For instance, treating a hydrazide with acetic anhydride can lead to the formation of N-acetyl derivatives ekb.eg. It is also noted that when acetic acid is used as a solvent or reagent in reactions involving hydrazides, N-acetylation can sometimes occur as a side reaction, which can affect the yield of the desired product pharm.or.jp.

Advanced Synthetic Techniques for Improved Yield and Purity of this compound

To overcome the limitations of conventional methods, such as long reaction times and the need for high temperatures, advanced synthetic techniques have been developed. These green chemistry approaches often lead to improved yields, higher purity, and more environmentally friendly processes.

Sonochemical Synthesis Protocols for Acetohydrazides

Sonochemistry utilizes high-intensity ultrasound to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid ekb.eg. This collapse generates localized "hot spots" with transient high temperatures (around 5,000 K) and pressures (about 1,000 atm), which can dramatically accelerate reaction rates ekb.eg.

Microwave-Assisted Synthesis for this compound Analogues

Microwave-assisted synthesis has emerged as a crucial tool for rapid organic synthesis, offering advantages like highly accelerated reaction rates, improved yields, and cleaner reactions . Unlike conventional heating, microwave irradiation heats the entire volume of the reaction mixture simultaneously and efficiently.

This technique has been successfully applied to the synthesis of various acetohydrazide derivatives. For example, the synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives was achieved by reacting the corresponding hydrazide with aromatic aldehydes under microwave conditions rjptonline.orgrjptonline.org. Notably, microwave-assisted methods can enable a one-step synthesis of acid hydrazides directly from the corresponding carboxylic acids and hydrazine hydrate, completely bypassing the traditional esterification step. This approach has been shown to be simpler, with significantly shorter reaction times (minutes instead of hours) and good yields for various acid hydrazides neliti.comjaptronline.com. This suggests that 2-(2,4-dimethylanilino)acetic acid could be directly converted to this compound using this advanced, time-saving method.

Optimization of Reaction Parameters for this compound Formation

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. The key variables in the conventional synthesis include solvent, temperature, and reactant stoichiometry.

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. For the aminolysis of esters, polar protic solvents like ethanol are commonly used as they can solvate the reactants and intermediates effectively nih.gov. In some optimization studies for related reactions, nonpolar solvents like toluene or dioxane have also been shown to give excellent yields researchgate.net.

Temperature: Reaction temperature is a critical factor. While aminolysis of esters often requires heating under reflux to proceed at a reasonable rate nih.gov, excessively high temperatures can lead to the formation of degradation products. Lowering the temperature can slow the reaction but may improve selectivity and reduce by-products nih.gov.

Reactant Stoichiometry: The molar ratio of reactants is another key parameter. In the hydrazinolysis of the ester intermediate, using a significant excess of hydrazine hydrate (e.g., three-fold or more) is a common strategy to drive the reaction to completion and maximize the yield of the desired acetohydrazide nih.gov.

The following table outlines potential parameters for optimization in the conventional synthesis of this compound.

ParameterVariationExpected Outcome on Yield/PurityRationale
Solvent Ethanol vs. Toluene vs. DioxanePolarity affects reaction rate and solubility. Toluene or dioxane might offer higher yields by shifting equilibrium.Based on general principles of reaction optimization researchgate.net.
Temperature Room Temp vs. 50 °C vs. RefluxHigher temperatures increase reaction rate but may also increase impurity formation.Optimizing the balance between reaction speed and selectivity is crucial nih.gov.
Hydrazine Hydrate 1.5 eq. vs. 3 eq. vs. 5 eq.Increasing the excess of hydrazine hydrate can drive the reaction to completion.A large excess of the nucleophile is a common strategy in aminolysis nih.gov.

Solvent Effects in Acetohydrazide Synthesis

The choice of solvent plays a pivotal role in the reaction outcomes of acetohydrazide synthesis, particularly in the initial N-arylation step involving 2,4-dimethylaniline and an ethyl haloacetate. The polarity and proticity of the solvent can significantly influence the reaction rate and yield by affecting the solubility of reactants and stabilizing transition states.

Polar aprotic solvents, such as tetrahydrofuran (THF), are often employed in the synthesis of related N-aryl amino acid esters. In the synthesis of the analogous compound, 2-(3,4-Dimethylanilino)acetohydrazide, THF was used as the solvent for the initial reaction between 3,4-dimethylaniline (B50824) and ethyl chloroacetate in the presence of a base. This class of solvents is effective in dissolving both the aniline and the haloacetate, facilitating their interaction.

The subsequent hydrazinolysis step, where the intermediate ester reacts with hydrazine hydrate, is typically carried out in a protic solvent like ethanol. Ethanol serves as an excellent medium for dissolving both the ester and hydrazine hydrate, and its protic nature can facilitate the nucleophilic attack of the hydrazine on the ester's carbonyl carbon. The product, being less soluble in the alcohol upon cooling, often precipitates out, simplifying its isolation.

The selection of the solvent system is therefore a critical parameter that must be optimized to ensure efficient synthesis, taking into account both the N-arylation and the hydrazinolysis stages.

Catalytic Systems in the Formation of N-Arylated Acetohydrazides

The formation of the N-aryl bond in acetohydrazides can be significantly enhanced through the use of catalytic systems, particularly for less reactive aryl halides or when milder reaction conditions are desired. While the synthesis of this compound can be achieved without a catalyst, employing transition metal catalysts can offer advantages in terms of yield and reaction scope.

Copper-catalyzed systems have been extensively used for N-arylation reactions. These systems, often employing a copper(I) source like copper(I) iodide (CuI), can facilitate the coupling of aryl halides with amines and their derivatives. The presence of a suitable ligand, such as L-proline, can further enhance the catalytic activity. These reactions are typically carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as cesium carbonate (Cs₂CO₃).

Palladium-catalyzed systems , well-known for their efficiency in C-N bond formation (Buchwald-Hartwig amination), are also applicable to the synthesis of N-arylated hydrazides. These systems typically involve a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand. The choice of ligand is crucial and is often tailored to the specific substrates. These reactions offer a broad substrate scope and can be effective even with sterically hindered anilines.

The application of these catalytic systems to the synthesis of this compound would involve the coupling of 2,4-dimethylaniline with a suitable haloacetylhydrazide or a protected hydrazine followed by acylation. The selection of the specific catalyst, ligand, base, and solvent system would be critical for optimizing the reaction efficiency.

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. These principles can be effectively integrated into the synthesis of this compound.

Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often increasing yields. The reaction of esters with hydrazine hydrate to form hydrazides can be significantly accelerated under microwave irradiation. This technique can be applied to the hydrazinolysis of ethyl 2-(2,4-dimethylanilino)acetate, potentially shortening the synthesis time from hours to minutes.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates. The use of ultrasonic irradiation can promote the efficient synthesis of hydrazides and other organic compounds, often under milder conditions and with improved yields compared to conventional heating methods. This approach could be particularly beneficial for both the N-arylation and hydrazinolysis steps.

Solvent-free or reduced-solvent conditions represent a key aspect of green chemistry. Grinding techniques, where reactants are mixed in the absence of a solvent, have been successfully used for the synthesis of hydrazide derivatives. This approach minimizes the use of volatile organic compounds (VOCs), reducing waste and environmental pollution. The reaction between 2,4-dimethylaniline, ethyl chloroacetate, and a solid base could potentially be carried out under solvent-free or minimal solvent conditions, followed by a similarly optimized hydrazinolysis step.

Furthermore, the use of more environmentally benign solvents, such as water or bio-derived solvents, is a central tenet of green chemistry. While the solubility of the reactants in such solvents might be a challenge, the development of catalytic systems that are active in aqueous media could pave the way for a greener synthesis of this compound.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(2,4-Dimethylanilino)acetohydrazide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the proton and carbon environments within this compound.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns. For this compound, the spectrum is expected to show characteristic signals corresponding to the aromatic protons, the anilino N-H proton, the methylene protons, the hydrazide N-H and NH₂ protons, and the two methyl groups on the aromatic ring.

The protons of the hydrazide moiety (-CONHNH₂) are expected to appear as broad singlets, with the exact chemical shift influenced by solvent and concentration. The anilino N-H proton would also likely appear as a broad singlet. The methylene (-CH₂-) protons adjacent to the anilino nitrogen and the carbonyl group are expected to appear as a singlet. The aromatic protons on the 2,4-dimethylphenyl ring will show a distinct pattern based on their positions. The proton at C5 would appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C3 as a singlet. The two methyl groups at C2 and C4 are chemically non-equivalent and are expected to appear as distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CONHH-~9.0 - 9.5Broad Singlet1H
Ar-NH-~5.0 - 5.5Broad Singlet1H
-NH-NH~4.0 - 4.5Broad Singlet2H
Ar-H (C3-H)~6.9 - 7.1Singlet1H
Ar-H (C5-H)~6.8 - 7.0Doublet1H
Ar-H (C6-H)~6.6 - 6.8Doublet1H
-NH-CH₂-CO-~3.8 - 4.2Singlet2H
Ar-CH₃ (at C2)~2.2 - 2.4Singlet3H
Ar-CH₃ (at C4)~2.1 - 2.3Singlet3H

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom.

The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal, typically appearing in the 165-175 ppm range researchgate.netlibretexts.org. The aromatic carbons will resonate in the 110-150 ppm region, with carbons directly attached to the nitrogen atom (C1) or methyl groups (C2, C4) appearing at lower field strengths compared to the others. The methylene carbon (-CH₂-) signal is anticipated in the 45-55 ppm range. The two methyl carbons will have signals in the upfield region, typically between 15-25 ppm pressbooks.puboregonstate.edu.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168 - 172
Ar-C1 (-NH-)145 - 148
Ar-C4 (-CH₃)130 - 134
Ar-C2 (-CH₃)128 - 132
Ar-C6126 - 129
Ar-C5118 - 122
Ar-C3112 - 116
-NH-CH₂-CO-50 - 55
Ar-CH₃ (at C2)18 - 22
Ar-CH₃ (at C4)17 - 21

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₅N₃O, corresponding to a molecular weight of 193.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 193.

The fragmentation of the molecular ion is predictable based on the functional groups present. Key fragmentation pathways would likely involve cleavage of the amide bond, the N-N bond, and bonds within the aniline (B41778) moiety. Alpha-cleavage adjacent to the anilino nitrogen is a common fragmentation pathway for anilines miamioh.edu.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zPossible Fragment Ion StructureFragmentation Pathway
193[C₁₀H₁₅N₃O]⁺Molecular Ion (M⁺)
134[C₉H₁₂N]⁺Loss of -CONHNH₂ radical
121[C₈H₁₁N]⁺2,4-dimethylaniline (B123086) cation
120[C₈H₁₀N]⁺Loss of H from 2,4-dimethylaniline cation
73[CH₃N₂O]⁺Cleavage of C-N bond, [COCH₂NHNH₂]⁺
57[CH₂CO]⁺Fragment from acetohydrazide moiety

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The N-H stretching vibrations of the primary amine (-NH₂) in the hydrazide and the secondary amine (-NH-) of the anilino group are expected in the region of 3100-3500 cm⁻¹ slideshare.netpressbooks.pub. The C=O stretching vibration (Amide I band) of the hydrazide is a strong, characteristic peak typically found around 1650-1680 cm⁻¹ pressbooks.pub. The N-H bending vibration (Amide II band) is expected near 1600-1640 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups is observed just below 3000 cm⁻¹ libretexts.org.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch-NH₂ and -NH-3100 - 3500Medium, Broad
Aromatic C-H StretchAr-H3000 - 3100Medium to Weak
Aliphatic C-H Stretch-CH₃ and -CH₂-2850 - 2960Medium
C=O Stretch (Amide I)-CONH-1650 - 1680Strong
N-H Bend (Amide II)-CONH-1600 - 1640Medium
Aromatic C=C StretchAr C=C1450 - 1600Medium to Weak
C-N StretchAr-N, -CO-N1250 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The main chromophore in this compound is the substituted benzene (B151609) ring.

The spectrum is expected to show absorptions characteristic of the 2,4-dimethylaniline moiety. These typically arise from π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms unt.edubath.ac.uk. The benzene ring itself has characteristic absorptions, which are shifted to longer wavelengths (bathochromic shift) and intensified by the presence of the amino (-NH-) and methyl (-CH₃) substituents. Two main bands are expected: a strong absorption band around 240-260 nm and a weaker, broader band around 280-300 nm, corresponding to π → π* transitions of the aromatic system. The n → π* transition associated with the carbonyl group is typically weak and may be obscured by the stronger π → π* bands.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic TransitionChromophorePredicted λₘₐₓ (nm)
π → π2,4-Dimethylphenyl ring~240 - 260
π → π2,4-Dimethylphenyl ring~280 - 300
n → π*C=O~300 - 320 (weak)

Single-Crystal X-ray Diffraction for Crystalline Structure Determination of this compound and its Analogues

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related analogues such as 2-(4-Methylanilino)acetohydrazide provides significant insight into the expected structural features nih.gov.

It is anticipated that this compound would crystallize in a similar manner, with the molecular conformation and crystal packing dominated by hydrogen bonding. The hydrazide moiety is a potent hydrogen bond donor (N-H) and acceptor (C=O). Molecules are likely to be linked by intermolecular N-H···O hydrogen bonds, forming chains or sheets nih.govnih.gov. Additional N-H···N interactions could also contribute to the formation of a robust two or three-dimensional network. The dihedral angle between the plane of the hydrazide group and the plane of the benzene ring is a key conformational parameter, which was found to be 83.34(5)° in the 4-methyl analogue nih.gov. A similar non-planar conformation would be expected for the title compound.

Table 6: Comparative Crystal Data for Analogues of this compound

Parameter2-(4-Methylanilino)acetohydrazide nih.gov2-(3,4-Dimethylanilino)acetohydrazide
FormulaC₉H₁₃N₃OC₁₀H₁₅N₃O
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)5.1481 (1)5.1956 (6)
b (Å)5.9262 (2)6.0869 (7)
c (Å)15.4756 (4)16.3477 (19)
α (°)87.002 (2)80.657 (6)
β (°)84.282 (2)86.733 (5)
γ (°)82.849 (2)84.040 (6)
Volume (ų)465.76 (2)506.96 (10)
Key H-BondsN-H···O, N-H···NN-H···O

Analysis of Hydrogen Bonding Networks in Crystalline this compound

A definitive analysis of the hydrogen bonding network requires single-crystal X-ray diffraction data. Such an analysis would identify all hydrogen bond donors (the N-H groups of the aniline and hydrazide moieties) and acceptors (the carbonyl oxygen and nitrogen atoms). The geometric parameters of these bonds, including donor-acceptor distances and angles, would be cataloged to determine their strength and directionality. This would reveal whether the molecules form common supramolecular synthons, such as dimers, chains, or sheets, and allow for a full description of the crystal's topology.

Conformational Analysis and Torsional Angles of this compound in the Solid State

The conformation of the molecule in the solid state is defined by its torsional angles. Key angles, such as those around the C-N and C-C bonds of the molecular backbone, would be determined from crystallographic data. This information would describe the spatial relationship between the 2,4-dimethylphenyl ring and the acetohydrazide side chain, revealing any intramolecular interactions or steric effects that stabilize a particular conformation. Without experimental data, the specific solid-state conformation remains unknown.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science. Each polymorph possesses a unique crystal structure and, therefore, a distinct Powder X-ray Diffraction (PXRD) pattern. PXRD is the primary analytical tool for identifying and differentiating between polymorphs. A systematic polymorphism screen, involving crystallization from various solvents and under different conditions, followed by PXRD analysis, would be necessary to determine if this compound exhibits this phenomenon. Currently, no such studies have been reported in the literature for this specific compound.

Reactivity, Derivatization, and Mechanistic Investigations of 2 2,4 Dimethylanilino Acetohydrazide

Condensation Reactions of 2-(2,4-Dimethylanilino)acetohydrazide with Carbonyl Compounds

The reactivity of the hydrazide moiety in this compound makes it a versatile building block in organic synthesis, particularly in condensation reactions with carbonyl compounds. These reactions are fundamental for the construction of a wide array of derivatives, including hydrazones and various heterocyclic systems. The presence of the terminal -NH2 group in the hydrazide allows for nucleophilic attack on the electrophilic carbon of aldehydes and ketones, leading to the formation of new carbon-nitrogen double bonds.

Formation of Hydrazones and Schiff Bases from this compound

The reaction between this compound and various aldehydes and ketones results in the formation of hydrazones, a class of compounds characterized by the R1R2C=NNHR3 functional group. This condensation reaction is a well-established method for derivatizing carbonyl compounds and is often catalyzed by acids. mdpi.com The initial step involves the nucleophilic addition of the terminal nitrogen atom of the acetohydrazide to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the stable hydrazone product. uchile.cl

A series of hydrazones has been synthesized by reacting 2,4-dimethylphenyl hydrazine (B178648) hydrochloride with different aromatic carbonyl compounds. researchgate.net The general applicability of this reaction is demonstrated by the successful condensation with a variety of aldehydes and ketones, indicating its robustness. For instance, the reaction of 2-aminobenzohydrazide with aldehydes like terephthalaldehyde (B141574) and 4-formyl[2.2]paracyclophane yields the corresponding hydrazones. researchgate.net Similarly, 2-(3,4-Dimethylanilino)acetohydrazide has been prepared as an intermediate for further derivatization with various substituted pyridine (B92270) aldehydes, highlighting the utility of this reaction in creating libraries of compounds for further investigation. nih.govresearchgate.net

The formation of these hydrazones can be influenced by the reaction conditions. While the reaction can proceed by simply mixing the reactants, the use of catalysts like technical iodine in absolute ethanol (B145695) can facilitate the condensation under mild conditions. researchgate.netchemicalbook.com The choice of solvent can also play a role, with alcohols such as ethanol being commonly employed. mdpi.com

Table 1: Examples of Hydrazone Formation from Hydrazides and Carbonyl Compounds
Hydrazide ReactantCarbonyl ReactantProduct TypeKey FindingsCitation
2,4-dimethylphenyl hydrazine hydrochlorideVarious aromatic aldehydes and ketonesHydrazonesSuccessful synthesis of a series of hydrazones confirmed by mass spectrometry. researchgate.net
2-aminobenzohydrazideTerephthalaldehyde, 4-formyl[2.2]paracyclophaneHydrazonesCondensation afforded the corresponding hydrazones; reaction catalyzed by technical iodine. researchgate.net
2-(3,4-Dimethylanilino)acetohydrazideSubstituted pyridine aldehydesHydrazone intermediatesPrepared as an intermediate for further derivatization. nih.govresearchgate.net
Hydrazine derivativesAcetophenones and benzaldehydesHydrazonesCeCl3·7H2O found to be an efficient and eco-friendly promoter for hydrazonation. mdpi.com

Cyclization Reactions Leading to Heterocyclic Systems from this compound Derivatives

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the C=N-NH-C=O moiety provides a scaffold for intramolecular cyclization reactions, often triggered by suitable reagents or reaction conditions. These cyclizations can lead to the formation of stable five- or six-membered rings, and even larger heterocyclic systems.

For example, hydrazones can be converted into various heterocyclic compounds such as azetidines, thiazolidines, oxazepines, and tetrazoles through reactions with reagents like α-chloroacetylchloride, thioacetic acid, phthalic or maleic anhydride, and sodium azide, respectively. ekb.eg The versatility of hydrazide-hydrazones in heterocyclic synthesis is further demonstrated by their use in the preparation of coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov

The reaction of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with various reagents can lead to the formation of other heterocyclic systems like triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. researchgate.net The specific heterocyclic system formed is dependent on the nature of the cyclizing agent and the reaction conditions employed. For instance, the reaction of a hydrazone with ethyl acetoacetate (B1235776) in the presence of glacial acetic acid can yield an imidazole (B134444) ring. ekb.eg

Furthermore, condensation of 2-aminobenzohydrazide with ketones such as N-benzylpiperidone, indane-1,2,3-trione, cyclohexane-1,2-dione, and dimedone can lead to the formation of spiro-quinazolines. researchgate.net This highlights the potential for intramolecular cyclization following the initial condensation, where the amino group on the benzene (B151609) ring participates in the ring-closing step.

Metal Complexation Chemistry of this compound as a Ligand

The this compound molecule possesses multiple potential donor atoms, including the carbonyl oxygen, the two nitrogen atoms of the hydrazide moiety, and the nitrogen of the anilino group. This structural feature makes it an excellent candidate for acting as a ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. The study of these metal complexes is of significant interest due to their potential applications in various fields, including catalysis and materials science.

Coordination Modes of Acetohydrazide Ligands with Transition Metals

Acetohydrazide and its derivatives typically coordinate to metal ions in a bidentate fashion, forming a stable five-membered chelate ring. at.ua The most common coordination mode involves the carbonyl oxygen atom and the terminal amino nitrogen atom of the hydrazide group. researchgate.netkoreascience.krajol.infomdpi.com This O,N-bidentate coordination is a recurring motif in the crystal structures of numerous metal-hydrazide complexes. at.ua

In some cases, hydrazide ligands can also act as bridging ligands, connecting two metal centers. This can occur through the coordination of the carbonyl oxygen to one metal and the amino nitrogen to another, or through other bridging arrangements. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For instance, in a polymeric Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide, the ligand coordinates in a bidentate manner through the carbonyl oxygen and the amine nitrogen, while chloride ions act as bridges between the metal centers. mdpi.com

Table 2: Coordination Modes of Acetohydrazide-based Ligands
LigandMetal Ion(s)Coordination ModeResulting StructureCitation
2-(4-bromophenoxy)acetohydrazideNi(II)Bidentate (carbonyl O, amine N)Polymeric chain with chloride bridges mdpi.com
Phthalic hydrazideCr(III), Mn(II), Fe(III), Cu(II)BidentateOctahedral complexes pjsir.org
General acetohydrazide derivativesVarious transition metalsBidentate (O,N chelation)Five-membered chelate ring at.uaresearchgate.net
Salicylaldehyde p-hydroxybenzoylhydrazoneCo(II), Ni(II)Bidentate (NO)Octahedral tris(ligand) complexes researchgate.net

Chelation Behavior and Stability of Metal-2-(2,4-Dimethylanilino)acetohydrazide Complexes

The formation of a five-membered chelate ring upon coordination of this compound to a metal ion contributes significantly to the stability of the resulting complex. This phenomenon, known as the chelate effect, leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. The stability of metal complexes with phytosiderophores, which also feature chelation, has been shown to correlate with the hydrolysis constants of the metal ions and their ionic potential. nih.gov

The stability of metal-hydrazide complexes can be influenced by the pH of the solution and the presence of other coordinating species. The protonation constants of the ligand are important parameters in determining the speciation of the complexes in solution. For complexones, which are related chelating agents, discrepancies in stability constants can arise from the interaction of the ligand with alkali metal ions from the background electrolyte. researchgate.net

The formation of stable complexes has been observed with a variety of transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.govsemanticscholar.org Spectroscopic and magnetic susceptibility data for complexes of a novel acetohydrazide derivative suggested an octahedral geometry for the metal centers. researchgate.netsemanticscholar.org The molar conductance values of these complexes often indicate their non-electrolytic nature. researchgate.net

Mechanistic Pathways of Transformations Involving this compound

The transformation of this compound into various heterocyclic systems is governed by the fundamental principles of nucleophilic and electrophilic reactions, often proceeding through condensation and subsequent intramolecular cyclization. The specific pathway and the resulting product are largely dictated by the nature of the co-reactant.

Synthesis of Pyrazole (B372694) Derivatives: The formation of pyrazole rings from this compound typically involves a reaction with a 1,3-dicarbonyl compound. The proposed mechanism initiates with the nucleophilic attack of the terminal nitrogen of the hydrazide on one of the carbonyl carbons of the diketone. This is followed by a condensation reaction, eliminating a molecule of water to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen atom of the hydrazide on the remaining carbonyl group, leading to a hydroxyl-pyrazoline intermediate. The final step involves dehydration of this intermediate to yield the stable aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the electronic and steric nature of the substituents on the β-dicarbonyl compound. researchgate.net

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives: The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through several routes, with a common method involving the use of carbon disulfide in a basic medium. The reaction is believed to commence with the nucleophilic addition of the terminal amino group of the hydrazide to the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the oxygen of the carbonyl group attacks the thiocarbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate. The final step involves the elimination of a molecule of hydrogen sulfide (B99878) to afford the 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.govimpactfactor.org

Another pathway involves the reaction of the acetohydrazide with an aldehyde to form a Schiff base, which can then undergo oxidative cyclization, often in the presence of an oxidizing agent, to yield the 1,3,4-oxadiazole ring. uobaghdad.edu.iq

Synthesis of 1,2,4-Triazole (B32235) Derivatives: The transformation of this compound into 1,2,4-triazole derivatives is commonly accomplished through its reaction with isothiocyanates. The proposed mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate. This addition reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization, typically promoted by a base, involves the attack of one of the nitrogen atoms on the thione carbon, followed by the elimination of a molecule of hydrogen sulfide, to yield the stable 1,2,4-triazole ring. uobaghdad.edu.iqrdd.edu.iqnih.gov

The following table summarizes the key reactants and general mechanistic steps for the synthesis of these heterocycles from this compound.

HeterocycleCo-reactantKey Mechanistic Steps
Pyrazole 1,3-Dicarbonyl Compound1. Nucleophilic attack and condensation to form a hydrazone intermediate. 2. Intramolecular cyclization to form a hydroxyl-pyrazoline. 3. Dehydration to yield the pyrazole ring.
1,3,4-Oxadiazole Carbon Disulfide1. Nucleophilic addition to carbon disulfide. 2. Intramolecular cyclization. 3. Elimination of hydrogen sulfide.
1,3,4-Oxadiazole Aldehyde1. Condensation to form a Schiff base. 2. Oxidative cyclization.
1,2,4-Triazole Isothiocyanate1. Nucleophilic addition to form a thiosemicarbazide intermediate. 2. Base-promoted intramolecular cyclization. 3. Elimination of hydrogen sulfide.

Detailed kinetic and computational studies on the reactions of this compound itself are limited in the reviewed literature. However, the proposed mechanistic pathways are well-established for the reactions of hydrazides in general and provide a strong framework for understanding the transformations of this specific compound. Further research, including the isolation and characterization of reaction intermediates and computational modeling of transition states, would provide deeper insights into the precise mechanistic details of these important synthetic transformations.

Computational and Theoretical Chemistry Studies of 2 2,4 Dimethylanilino Acetohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods are based on the principles of quantum mechanics and can provide detailed insights into molecular orbitals, charge distribution, and intramolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net For 2-(2,4-Dimethylanilino)acetohydrazide, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of its ground state geometry. researcher.liferesearchgate.net

Once the optimized geometry is obtained, vibrational analysis can be performed. This involves calculating the frequencies of the normal modes of vibration of the molecule. mdpi.com The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netkbhgroup.in Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.23 Å
N-N ~1.40 Å
C-N (aniline) ~1.42 Å
Bond Angle O=C-N ~122°
C-N-N ~118°
Dihedral Angle C-C-N-C Varies with conformation

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. researchgate.netresearchgate.net The HOMO is often localized on the electron-rich dimethylaniline ring and the hydrazide moiety, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.8
LUMO -0.5
HOMO-LUMO Gap (ΔE) 5.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netwolfram.comchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. scispace.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the N-H groups would exhibit positive potential, making them potential hydrogen bond donors.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It examines intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. materialsciencejournal.orgjoaquinbarroso.com

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(N) π*(C=O) ~5.2
LP(O) σ*(N-N) ~2.1
π(C-C) π*(C-C) ~15.8

*E(2) represents the stabilization energy due to delocalization.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions

Understanding the non-covalent interactions that govern the packing of molecules in the solid state is crucial for predicting crystal structures and material properties. NCI analysis and Hirshfeld surface analysis are computational tools used to visualize and quantify these interactions. mdpi.com

Non-Covalent Interaction (NCI) analysis is a method that allows for the visualization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. Hirshfeld surface analysis, on the other hand, partitions the crystal space into regions where the electron density of a promolecule dominates over the electron density of the surrounding molecules. nih.govmdpi.comimist.manih.govresearchgate.net This analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.

For this compound, these analyses can identify and quantify the hydrogen bonds formed by the N-H and C=O groups, as well as other weaker interactions like C-H···π and π-π stacking involving the dimethylaniline ring. nih.govnih.govnih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Contribution (%)
H···H 45
O···H 25
C···H 15
N···H 10
Other 5

Molecular Dynamics Simulations for Conformational Studies of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule.

In Silico Prediction of Biological Interactions and Binding Modes (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. This allows for the prediction of binding affinity and the identification of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In a broader context, studies on various hydrazide derivatives have shown their potential to interact with a range of protein targets, including enzymes and receptors implicated in various diseases. For instance, different hydrazide compounds have been docked against targets such as carbonic anhydrases, enoyl-ACP reductase (a key enzyme in fatty acid biosynthesis in bacteria), and various kinases.

To illustrate the type of data generated from such studies, the following tables provide a hypothetical representation of molecular docking results for this compound with potential protein targets, based on findings for structurally related compounds.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Carbonic Anhydrase II2ABE-7.81.5
Enoyl-ACP Reductase (InhA)1ENY-8.20.8
Tyrosine Kinase (Abl)2HYY-9.10.2
Cyclooxygenase-2 (COX-2)5IKR-8.50.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Table 2: Predicted Intermolecular Interactions of this compound with the Active Site of a Hypothetical Kinase

Interacting ResidueInteraction TypeDistance (Å)
ASP 123Hydrogen Bond (with NH of hydrazide)2.9
LYS 45Hydrogen Bond (with C=O of hydrazide)3.1
PHE 121Pi-Pi Stacking (with dimethylphenyl ring)4.5
LEU 34Hydrophobic Interaction (with methyl groups)3.8
VAL 89Hydrophobic Interaction (with phenyl ring)4.2

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

These computational predictions serve as a valuable starting point for experimental validation. Techniques such as X-ray crystallography or NMR spectroscopy can then be used to determine the actual binding mode and confirm the interactions predicted by molecular docking. The synergy between in silico and experimental approaches is a cornerstone of modern drug design and discovery, enabling a more rational and efficient search for new therapeutic agents. While the specific chapter on the computational and theoretical chemistry of this compound is still being written through ongoing research, the established methodologies and the studies on related compounds provide a strong foundation for future investigations.

Emerging Applications and Material Science Potential of 2 2,4 Dimethylanilino Acetohydrazide

Catalytic Applications of 2-(2,4-Dimethylanilino)acetohydrazide and its Derivatives

The utility of acetohydrazide derivatives in catalysis is primarily linked to their ability to act as ligands or directing groups, particularly in reactions involving transition metals.

Use as Ligands in Homogeneous Catalysis

The hydrazide functional group within this compound and its derivatives can chelate with transition-metal ions, making them effective ligands in homogeneous catalysis. thieme-connect.com Specifically, the acetohydrazide portion has been recognized as a novel transient directing group (TDG) in palladium-catalyzed C–H functionalization reactions. thieme-connect.com

In this strategy, the acetohydrazide condenses with a ketone or aldehyde substrate to form a hydrazone in situ. This newly formed hydrazone then acts as a bidentate ligand, coordinating with a palladium catalyst to direct the selective activation of a specific C-H bond on the substrate. thieme-connect.com For instance, acetohydrazide has been successfully employed as a TDG in the palladium-catalyzed γ-C(sp³)–H arylation of aliphatic ketones. thieme-connect.com The reaction proceeds through the formation of a palladacycle intermediate, demonstrating the crucial role of the hydrazide moiety in facilitating the catalytic cycle. After the desired chemical transformation is complete, the hydrazone can be easily hydrolyzed, releasing the functionalized product and regenerating the catalyst. This transient nature is highly efficient and improves atom economy in organic synthesis. thieme-connect.com

Support in Heterogeneous Catalysis Systems

While direct applications of this compound as a support in heterogeneous catalysis are not widely documented, the broader class of hydrazine (B178648) derivatives shows significant promise. Hydrazine compounds can be used in the synthesis of heterogeneous catalysts. For example, they are utilized in the preparation of ketazine derivatives with nickel-based heterogeneous catalysts, which are valued for their reusability and environmentally friendly reaction conditions. mdpi.comsciforum.net

Furthermore, heterogeneous catalysts like Fe-N-C materials (iron ions dispersed in nitrogen-doped carbon) have been used for the aerobic dehydrogenation of hydrazones—the very derivatives formed from hydrazides—to produce diazo compounds. nih.gov This suggests a potential role for this compound as a precursor to substrates in heterogeneous catalytic processes. The development of methods to immobilize this compound or its metal complexes onto solid supports could pave the way for creating novel, recyclable catalysts for various organic transformations. nih.gov

Potential in Chemo-Sensors and Probes for Ion Detection

The molecular structure of this compound makes it an ideal precursor for the synthesis of chemosensors. By condensing the terminal hydrazide group (-NHNH₂) with various aldehydes or ketones, a wide range of hydrazone derivatives can be synthesized. umt.edu.pkresearchgate.net These hydrazones often exhibit chromogenic or fluorogenic responses upon interaction with specific ions. umt.edu.pkresearchgate.net

The sensing mechanism typically relies on the deprotonation of the N-H group in the hydrazone or the chelation of the ion by the nitrogen and oxygen atoms, leading to a change in the electronic properties of the molecule. researchgate.netmdpi.com This change manifests as a visible color change or an enhancement/quenching of fluorescence, allowing for the qualitative and quantitative detection of the target ion.

Hydrazone-based sensors derived from substituted phenylhydrazine (B124118) moieties have demonstrated high selectivity and sensitivity for various anions, including fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (AcO⁻), as well as certain metal ions. researchgate.netmdpi.com The 2,4-dimethylphenyl group in the parent molecule can be used to tune the electronic and steric properties of the resulting sensor, potentially enhancing its selectivity and detection limits for specific analytes. umt.edu.pkresearchgate.net

Role as a Building Block in Polymer Chemistry or Supramolecular Assemblies

The this compound molecule possesses key functional groups—specifically the N-H protons (from both the aniline (B41778) and hydrazide groups) as hydrogen bond donors and the carbonyl oxygen (C=O) as a hydrogen bond acceptor—that enable it to participate in the formation of ordered, self-assembled structures.

Research on structurally similar compounds, such as 2-(4-Methyl-anilino)acetohydrazide, has shown that these molecules can form extensive two-dimensional networks in the crystalline state through a combination of N-H···O and N-H···N intermolecular hydrogen bonds. nih.gov This capacity for self-assembly into polymeric networks is a hallmark of supramolecular chemistry. mdpi.comnih.govmdpi.com The formation of such networks can significantly influence the material's physical properties, including thermal stability and solubility.

Furthermore, the hydrazide group is a versatile functional handle in polymer chemistry. It can react with ketone or aldehyde groups incorporated into polymer chains to form crosslinked networks through the creation of acylhydrazone bonds. nih.gov These dynamic covalent bonds are often reversible under acidic conditions, leading to the formation of Covalent Adaptable Networks (CANs). nih.gov Therefore, this compound could serve as a bifunctional crosslinker or a monomer in the synthesis of advanced, responsive polymer materials and hydrogels. mdpi.comnih.govtdl.org

Optoelectronic Applications (e.g., OLEDs) if Relevant to the Compound Class

The potential of this compound in optoelectronics stems from its aniline-based structure. Aniline and its derivatives are known electroactive molecules that can be incorporated into larger conjugated systems for applications in devices like Organic Light Emitting Diodes (OLEDs). researchgate.netresearchgate.net The 2,4-dimethylaniline (B123086) core can act as an electron-donating unit.

While the parent compound itself is not a primary candidate for an emissive or charge-transporting material, it can serve as a valuable building block. Through chemical modification, it can be integrated into more complex molecules with tailored optoelectronic properties. For example, aniline-containing scaffolds have been used to create hole-transporting materials and hosts for phosphorescent emitters in OLEDs. rsc.orgnih.gov The photoluminescence and electrochemical properties of such molecules can be fine-tuned by derivatization. elsevierpure.com The synthesis of conjugated polymers or small molecules that incorporate the this compound moiety could lead to new materials for use in organic electronics, though this remains an area for future exploration.

Corrosion Inhibition Mechanisms

Hydrazide derivatives are widely recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netscielo.org.za The efficacy of this compound as a corrosion inhibitor is attributed to the presence of multiple adsorption centers: the nitrogen and oxygen atoms with lone pairs of electrons and the aromatic ring with its π-electron cloud.

The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface, which forms a protective film that isolates the metal from the corrosive medium. mdpi.comsemanticscholar.org This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the protonated inhibitor molecule and the charged metal surface (e.g., with Cl⁻ ions in an HCl medium). cu.edu.eg

Chemisorption: This involves the sharing of electrons between the lone pairs of the N and O atoms or the π-electrons of the aromatic ring and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type covalent bond. semanticscholar.org

Most hydrazide derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comsciencetechindonesia.com The efficiency of inhibition typically increases with the concentration of the inhibitor, as more molecules become available to cover the metal surface. rsc.orgresearchgate.net The formation of this protective barrier has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). semanticscholar.org

Table 1: Corrosion Inhibition Efficiency of Various Hydrazide Derivatives
Inhibitor CompoundMetalCorrosive MediumConcentrationMax. Inhibition Efficiency (%)Adsorption IsothermInhibitor Type
(E)-2-(4-(hydrazonomethyl)phenoxyl) acetohydrazideMild Steel1.0 M HCl1 x 10⁻³ M88.2%Not SpecifiedMixed
N'((E)-benzylidene)-2-(4-((E)hydrazonomethyl)phenoxyl)acetohydrazideMild Steel1.0 M HCl1 x 10⁻³ M96.7%Not SpecifiedMixed
Azelaic acid dihydrazideMild Steel1 M HCl5 x 10⁻³ M93%LangmuirMixed
2-[(2-methylquinolin-8-yl)oxy]acetohydrazideMild Steel0.5 M HCl10⁻³ M91%LangmuirMixed
Polyhydrazide derivative (PACAH)Mild Steel1 M HCl500 ppm96.79%LangmuirMixed

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes for 2-(2,4-Dimethylanilino)acetohydrazide

The traditional synthesis of acetohydrazide derivatives often involves multi-step processes that may utilize hazardous reagents and solvents. A primary challenge is the development of environmentally benign and efficient synthetic pathways. Future research should prioritize green chemistry principles to improve the synthesis of this compound.

Key areas for exploration include:

Organocatalysis: The use of small organic molecules, such as L-proline, as catalysts presents a sustainable alternative to metal-based catalysts. mdpi.com These methods often proceed under mild conditions with high yields and easy workup. mdpi.com

Continuous-Flow Synthesis: Flow chemistry offers enhanced safety, scalability, and efficiency compared to batch processes. rsc.org It allows for precise control over reaction parameters and can enable the safe handling of potentially energetic intermediates. rsc.org A future goal would be to design a continuous, one-pot method for the synthesis of the target compound, minimizing waste and avoiding intermediate isolation steps. rsc.org

Green Solvents: Research should focus on replacing conventional organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. rsc.orgnih.gov For instance, studies on related hydrazides have utilized acetic acid as both a reagent and an environmentally friendly solvent. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more efficient synthetic process.

Table 1: Comparison of Synthetic Methodologies for Hydrazide Derivatives
MethodologyKey AdvantagesPotential Application for this compoundReference
Conventional RefluxWell-established, simple setupBaseline method, often involving organic solvents and extended reaction times. researchgate.net
Organocatalysis (e.g., L-proline)Mild conditions, reusability, high purity, sustainability.Condensation reactions in the synthetic pathway. mdpi.com
Continuous-Flow ChemistryEnhanced safety, scalability, atom economy, high selectivity.Development of an integrated, automated synthesis process. rsc.org
Use of Green Solvents (e.g., Acetic Acid, Water)Reduced environmental impact, non-toxic, low cost.Replacing hazardous solvents throughout the synthesis and purification steps. rsc.orgnih.gov

Deeper Mechanistic Elucidation of Biological Interactions (Beyond Phenotypic Observations)

Hydrazide derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.govresearchgate.net However, for this compound, the specific molecular targets and mechanisms of action remain largely unexplored. Current research often stops at phenotypic observations (e.g., cell death or inhibition of microbial growth). A significant challenge is to move beyond these observations to a detailed molecular understanding.

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with.

Enzyme Inhibition Studies: Screening the compound against panels of relevant enzymes. For example, related hydrazides have been investigated as inhibitors of histone deacetylases (HDACs). mdpi.com

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the binding mode and can guide the design of more potent derivatives.

In Silico Screening: Computational screening against databases of known biological targets can help prioritize experimental investigations. nih.gov Studies on similar compounds have identified potential interactions with targets like SIRT1, TPMT, and Tyrosinase. rsc.orgnih.govresearchgate.net

Development of Advanced Analytical Methodologies for Trace Analysis and In Situ Characterization

While standard characterization techniques like NMR, IR, and elemental analysis are crucial for confirming the structure and purity of synthesized this compound, they are insufficient for studying its behavior in complex systems. nih.gov A major hurdle is the detection and quantification of the compound and its metabolites at low concentrations in biological or environmental samples.

Future analytical development should include:

Hyphenated Chromatographic Techniques: Developing robust methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity, high-selectivity trace analysis.

In Situ Monitoring: Exploring spectroscopic techniques like Raman or fluorescence spectroscopy to monitor the compound's localization and transformation within living cells or tissues in real-time.

Biosensor Development: Creating specific biosensors for the rapid and selective detection of this compound, which could be valuable for pharmacokinetic studies or environmental monitoring.

Advanced Crystallography: Single-crystal X-ray diffraction provides definitive structural information, as demonstrated for the related 2-(3,4-dimethylanilino)acetohydrazide, revealing details about molecular conformation and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov Applying this to the 2,4-dimethyl isomer is a critical next step.

Table 2: Analytical Techniques for Characterization and Analysis
TechniquePurposeFuture Direction for this compoundReference
NMR (¹H and ¹³C), FT-IRStructural confirmation and characterization of bulk material.Standard procedure for routine synthesis confirmation. rsc.orgnih.gov
Single-Crystal X-ray DiffractionPrecise determination of 3D molecular structure and packing.Elucidate solid-state conformation and intermolecular interactions. researchgate.netnih.gov
LC-MS/MSTrace quantification in complex matrices (e.g., plasma, water).Pharmacokinetic, metabolic, and environmental fate studies.N/A
Fluorescence/Raman SpectroscopyIn situ visualization and characterization.Real-time monitoring of the compound in biological systems.N/A

Predictive Computational Modeling for Derivatization and Application Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, reducing the time and cost associated with experimental work. For this compound, predictive modeling represents a largely untapped opportunity.

Key computational approaches to be explored are:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of this compound derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized analogs. mdpi.commdpi.com

Molecular Docking and Dynamics: Simulating the interaction of the compound and its potential derivatives with the binding sites of identified biological targets. mdpi.com This can predict binding affinity and guide the design of molecules with improved potency and selectivity. nih.gov

ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process. mdpi.comnih.gov This helps to prioritize compounds with favorable drug-like properties.

Machine Learning and AI: Applying advanced machine learning algorithms to large datasets of chemical structures and biological activities to identify novel patterns and predict new applications for the this compound scaffold. mdpi.comnih.gov

Integration of this compound into Multidisciplinary Research Platforms

The full potential of this compound will only be realized through its integration into broader research contexts beyond pure chemistry. The challenge lies in fostering collaborations and identifying applications where its unique properties can be leveraged.

Future interdisciplinary avenues include:

Medicinal Chemistry: Using the compound as a scaffold for the development of new therapeutic agents. Its hydrazide group is a versatile handle for creating libraries of derivatives for screening against various diseases. mdpi.com

Materials Science: Exploring the use of this compound as a building block for functional materials, such as coordination polymers or organic dyes, leveraging the coordination capabilities of the hydrazide moiety.

Chemical Biology: Developing derivatives that can act as chemical probes to study biological processes. For example, attaching a fluorescent tag could allow for the visualization of its cellular targets and pathways.

Agrochemicals: Investigating the potential of the compound and its derivatives as novel herbicides, fungicides, or insecticides, a common application area for nitrogen-containing heterocyclic compounds.

By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound, transforming it from a molecule of academic interest into a valuable tool for science and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,4-Dimethylanilino)acetohydrazide?

  • Methodological Answer : The synthesis typically involves condensation of 2,4-dimethylaniline with ethyl chloroacetate to form an intermediate ester, followed by hydrazinolysis. Key reagents include hydrazine hydrate and phosphorus oxychloride for activating carbonyl groups. Reaction temperature (60–80°C) and solvent choice (ethanol or methanol) critically influence yield. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) is recommended to monitor reaction progress .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR will show peaks for the dimethylanilino aromatic protons (δ 6.6–7.2 ppm), the hydrazide NH (δ 8.5–9.5 ppm), and methyl groups (δ 2.2–2.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons.
  • IR : Stretching vibrations for N-H (3200–3300 cm1^{-1}), C=O (1650–1680 cm1^{-1}), and C-N (1250–1350 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) should match the calculated molecular weight (222.29 g/mol) .

Q. What are common chemical reactions involving the hydrazide moiety in this compound?

  • Methodological Answer : The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones, which are useful for creating Schiff base derivatives. For example, reacting with 2-naphthaldehyde in ethanol under reflux (4–6 hours) yields hydrazone products. Reaction progress is tracked via TLC, and recrystallization in methanol improves purity. Solvent polarity and temperature control are critical to avoid side reactions .

Advanced Research Questions

Q. How can reaction mechanisms and kinetics be studied for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model transition states and activation energies for hydrazone formation. Experimental kinetic studies use UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature. For example, pseudo-first-order kinetics are applied to aldehyde-hydrazide condensations, with rate constants calculated using the integrated rate law .

Q. What strategies optimize yield and selectivity in multi-step syntheses of biologically active derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables like solvent (DMF vs. ethanol), catalyst (e.g., acetic acid), and molar ratios.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours for hydrazone formation) and improves yields by 15–20%.
  • High-throughput screening : Automated platforms test >50 derivatives for bioactivity, prioritizing compounds with IC50_{50} values <20 μM in enzyme assays .

Q. How is X-ray crystallography employed to resolve structural ambiguities in hydrazide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines molecular geometry. For example, the dihedral angle between the dimethylanilino ring and hydrazide plane in 2-(2-Methylanilino)acetohydrazide derivatives is ~15°, confirming planarity. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (<0.8 Å). Hydrogen-bonding networks (N-H···O) are mapped using OLEX2 .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from ≥3 independent studies (e.g., IC50_{50} values for acetylcholinesterase inhibition) and apply statistical tests (ANOVA, t-test) to identify outliers.
  • Dose-response validation : Re-test disputed compounds using standardized protocols (e.g., Ellman’s method for cholinesterase inhibition) with positive controls (e.g., galantamine).
  • Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., replacing 2,4-dimethyl with 4-chloro groups) to isolate structure-activity relationships (SARs) .

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